molecular formula C20H24FNO B10837809 [1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol

[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol

Numéro de catalogue B10837809
Poids moléculaire: 313.4 g/mol
Clé InChI: HRSUYEGDQAVTRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MDL-28161 is a small molecule drug developed by Aventis. It functions as a 5-hydroxytryptamine receptor 2 antagonist, primarily targeting the 5-hydroxytryptamine receptor 2. This compound was initially researched for its potential use in treating psychiatric disorders, although its development was eventually terminated during the preclinical stage .

Méthodes De Préparation

The synthesis of MDL-28161 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve:

    Formation of intermediates:

    Coupling reactions: These reactions often involve the use of catalysts and specific reagents to form the final product.

    Purification: The final compound is purified using techniques such as chromatography and recrystallization.

Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring consistency and purity.

Analyse Des Réactions Chimiques

MDL-28161 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

MDL-28161 has been studied for various scientific research applications, including:

    Chemistry: It serves as a model compound for studying the behavior of 5-hydroxytryptamine receptor antagonists.

    Biology: Research has focused on its interactions with biological systems, particularly its binding to 5-hydroxytryptamine receptors.

    Medicine: Although its development was terminated, it provided insights into the design of new psychiatric drugs.

    Industry: The compound’s synthesis and reactions have been used to develop industrial processes for similar compounds.

Mécanisme D'action

MDL-28161 exerts its effects by binding to the 5-hydroxytryptamine receptor 2, thereby blocking the action of serotonin. This antagonistic action can modulate neurotransmission and has potential therapeutic effects in psychiatric disorders. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .

Comparaison Avec Des Composés Similaires

MDL-28161 is similar to other 5-hydroxytryptamine receptor antagonists, such as:

    Ketanserin: Another 5-hydroxytryptamine receptor 2 antagonist used in research and clinical settings.

    Ritanserin: A compound with similar receptor binding properties and potential therapeutic applications.

The uniqueness of MDL-28161 lies in its specific binding affinity and the structural modifications that differentiate it from other compounds. These differences can influence its pharmacological profile and potential therapeutic uses.

Propriétés

Formule moléculaire

C20H24FNO

Poids moléculaire

313.4 g/mol

Nom IUPAC

[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol

InChI

InChI=1S/C20H24FNO/c21-19-8-6-16(7-9-19)10-13-22-14-11-18(12-15-22)20(23)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2

Clé InChI

HRSUYEGDQAVTRC-UHFFFAOYSA-N

SMILES canonique

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.